(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione
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Overview
Description
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione is a versatile chemical compound with significant applications in scientific research. This compound is known for its unique properties, making it valuable in various fields, including drug discovery, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with morpholine and a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities. The purification process may involve recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-hydroxyphenyl)(morpholino)methanethione: Similar in structure but with different positional isomers.
2-Bromo-5-hydroxybenzaldehyde: A precursor in the synthesis of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione.
Morpholino derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the bromine atom, hydroxy group, and morpholino moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
(2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFWHXZINCEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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